molecular formula C13H22O2 B12651470 4-Cycloocten-1-yl isovalerate CAS No. 93964-70-6

4-Cycloocten-1-yl isovalerate

Cat. No.: B12651470
CAS No.: 93964-70-6
M. Wt: 210.31 g/mol
InChI Key: NOCIMGBKIKPXQV-ARJAWSKDSA-N
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Description

4-Cycloocten-1-yl isovalerate is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a cyclooctene ring and an isovalerate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloocten-1-yl isovalerate typically involves the esterification of 4-cycloocten-1-ol with isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-Cycloocten-1-yl isovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclooctenone or isovaleric acid derivatives.

    Reduction: Formation of 4-cycloocten-1-yl alcohol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

4-Cycloocten-1-yl isovalerate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cycloocten-1-yl isovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cycloocten-1-ol, which can then interact with various enzymes and receptors in biological systems. The cyclooctene ring may also participate in bioorthogonal reactions, making it useful in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctene: A simple alkene with a similar ring structure but lacking the ester group.

    Isovaleric acid: A carboxylic acid with a similar side chain but without the cyclooctene ring.

    Cycloocten-1-ol: The alcohol counterpart of 4-Cycloocten-1-yl isovalerate.

Uniqueness

This compound is unique due to the combination of the cyclooctene ring and the isovalerate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

93964-70-6

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] 3-methylbutanoate

InChI

InChI=1S/C13H22O2/c1-11(2)10-13(14)15-12-8-6-4-3-5-7-9-12/h3-4,11-12H,5-10H2,1-2H3/b4-3-

InChI Key

NOCIMGBKIKPXQV-ARJAWSKDSA-N

Isomeric SMILES

CC(C)CC(=O)OC1CCC/C=C\CC1

Canonical SMILES

CC(C)CC(=O)OC1CCCC=CCC1

Origin of Product

United States

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